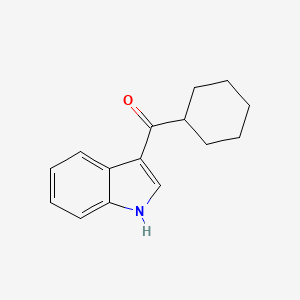
cyclohexyl(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexyl(1H-indol-3-yl)methanone, a synthetic cannabinoid, has garnered attention for its notable biological activities, especially in the context of its interaction with cannabinoid receptors. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indole derivatives. The structural formula can be represented as follows:
The compound features a cyclohexyl group attached to an indole moiety, which is known for its ability to interact with various biological targets.
Cannabinoid Receptor Activity
Research indicates that this compound exhibits potent activity at the CB1 receptor , a primary target for cannabinoids. This receptor is involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The compound's affinity for CB1 suggests potential applications in managing conditions such as chronic pain and anxiety disorders .
Antiviral and Antimicrobial Effects
Indole derivatives, including this compound, have shown significant antiviral properties. For instance, studies have demonstrated that related compounds can inhibit viral replication in various cell lines, suggesting that this compound may possess similar capabilities . Furthermore, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the treatment of bacterial infections .
Case Study: Synthetic Cannabinoids in Clinical Settings
A case study reported severe adverse effects associated with synthetic cannabinoids, including those containing this compound. In one instance, a 22-year-old male presented with symptoms indicative of cannabinoid toxicity after exposure to products containing this compound. Symptoms included hypothermia and muscle rigidity, highlighting the need for caution in clinical use .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and therapeutic potential of this compound. For example:
| Study | Cell Line | IC50 Value (μg/mL) | Effect Observed |
|---|---|---|---|
| Cihan-Üstündag et al. | Hepatocytes (Huh-7.5) | 2.1 | Antiviral activity against Coxsackie B4 virus |
| Giampieri et al. | Various viral strains | 0.4 - 2.1 | Broad-spectrum antiviral effects |
These findings suggest that this compound may be effective against specific viral pathogens, warranting further exploration into its mechanism of action and therapeutic applications.
Safety Profile and Toxicology
Despite its potential benefits, the safety profile of this compound raises concerns due to reports of toxicity associated with synthetic cannabinoids. Adverse effects can include cardiovascular issues and neurological symptoms, necessitating thorough toxicological assessments before clinical application .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
cyclohexyl(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H17NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2 |
InChI Key |
XAOOMGUYDZGVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















